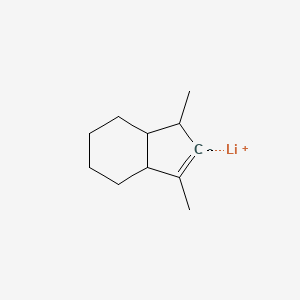
lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide is a chemical compound with the molecular formula C11H17Li It is a lithium salt of a bicyclic hydrocarbon, which is structurally related to indene derivatives
準備方法
The synthesis of lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide typically involves the reaction of 1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-one with a lithium reagent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of the lithium salt. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the compound .
化学反応の分析
Lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The lithium atom can be substituted with other metal cations or organic groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
科学的研究の応用
Lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The bicyclic hydrocarbon structure allows it to interact with hydrophobic regions of biological molecules, potentially altering their function .
類似化合物との比較
Similar compounds to lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide include:
1,3,3a,4,5,6,7,7a-octahydroinden-2-one: A related compound with a similar bicyclic structure but without the lithium ion.
1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-one:
特性
CAS番号 |
168889-62-1 |
|---|---|
分子式 |
C11H17Li |
分子量 |
156.2 g/mol |
IUPAC名 |
lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide |
InChI |
InChI=1S/C11H17.Li/c1-8-7-9(2)11-6-4-3-5-10(8)11;/h8,10-11H,3-6H2,1-2H3;/q-1;+1 |
InChIキー |
VBSYQCMDAHXLEQ-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1[C-]=C(C2C1CCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















